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molecular formula C10H11NO2 B1354469 (E)-ethyl 3-(pyridin-4-yl)acrylate CAS No. 24489-96-1

(E)-ethyl 3-(pyridin-4-yl)acrylate

Cat. No. B1354469
M. Wt: 177.2 g/mol
InChI Key: ABZPCWYIRGIXJP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972972

Procedure details

Ethyl 3-(4-pyridyl)acrylate (16.62 g, 93.8 mmol) was hydrogenated in 80 ml of ethanol over 5% Pd on carbon (2 g) at 60 psi at room temperature for 16 hours. After evaporation, the residue was dissolved in 200 ml of diethyl ether and filtered through diatomaceous silica and concentrated to afford 15.97 g (95% yield) of the subtitle compound. D. Preparation of thyl 3-(4-(2-hydroxymethyl)pyridyl)propionate
Quantity
16.62 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[CH:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:3][CH:2]=1>C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
16.62 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=CC(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 200 ml of diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous silica
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.97 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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